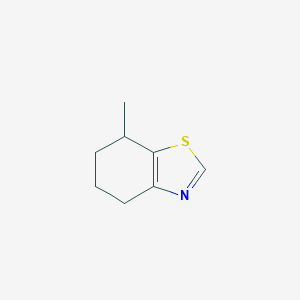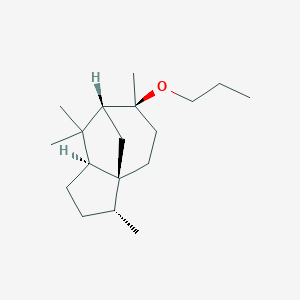
8-Propoxycedrane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Propoxycedrane is a natural organic compound that has attracted significant attention from the scientific community due to its unique chemical structure and potential applications. This compound is a sesquiterpene, which means it is composed of three isoprene units. It is found in the essential oil of several plant species, including Cedrus atlantica, Juniperus communis, and Thuja orientalis.
科学研究应用
8-Propoxycedrane has been the subject of several scientific studies due to its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use as an insecticide, herbicide, and anticancer agent.
作用机制
The mechanism of action of 8-propoxycedrane is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the growth of several bacterial and fungal strains by disrupting their cell membranes. It has also been found to inhibit the activity of certain enzymes involved in inflammation and cancer growth.
生化和生理效应
8-Propoxycedrane has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
One advantage of using 8-propoxycedrane in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available from plant sources, which makes it cost-effective. However, one limitation is its low yield from plant sources, which may limit its use in large-scale experiments. Additionally, its complex chemical structure may make it difficult to synthesize in the lab.
未来方向
There are several future directions for research on 8-propoxycedrane. One potential area of investigation is its use as an anticancer agent. Further studies are needed to determine its efficacy and safety in different types of cancer. Another area of interest is its potential use as an insecticide or herbicide. Research is needed to determine its effectiveness against different pest species and its impact on non-target organisms. Additionally, further studies are needed to elucidate its mechanism of action and identify its cellular targets.
合成方法
8-Propoxycedrane can be synthesized through several methods, including steam distillation, solvent extraction, and Soxhlet extraction. The most common method involves the extraction of the essential oil from the plant material using a suitable solvent, followed by purification and isolation of the compound using chromatography techniques. The yield of 8-propoxycedrane varies depending on the plant species and extraction method used.
属性
CAS 编号 |
19870-75-8 |
|---|---|
产品名称 |
8-Propoxycedrane |
分子式 |
C18H32O |
分子量 |
264.4 g/mol |
IUPAC 名称 |
(1S,2R,5S,7R,8S)-2,6,6,8-tetramethyl-8-propoxytricyclo[5.3.1.01,5]undecane |
InChI |
InChI=1S/C18H32O/c1-6-11-19-17(5)9-10-18-12-15(17)16(3,4)14(18)8-7-13(18)2/h13-15H,6-12H2,1-5H3/t13-,14+,15-,17+,18+/m1/s1 |
InChI 键 |
TUDJGTBGFVLELQ-DZXRDFMUSA-N |
手性 SMILES |
CCCO[C@]1(CC[C@@]23C[C@@H]1C([C@@H]2CC[C@H]3C)(C)C)C |
SMILES |
CCCOC1(CCC23CC1C(C2CCC3C)(C)C)C |
规范 SMILES |
CCCOC1(CCC23CC1C(C2CCC3C)(C)C)C |
其他 CAS 编号 |
19870-75-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
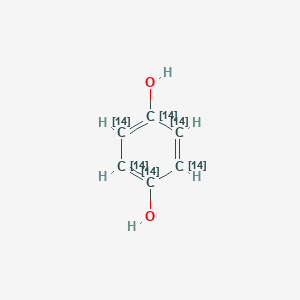
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
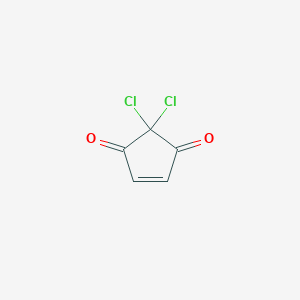
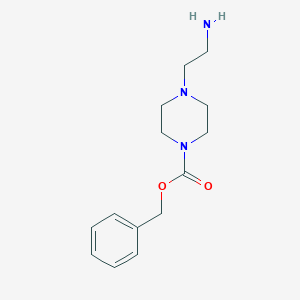
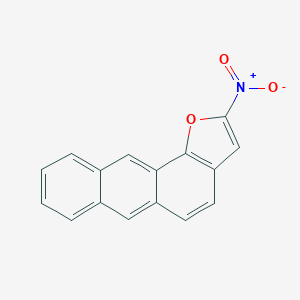
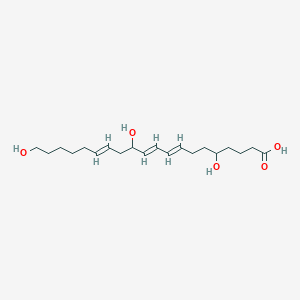
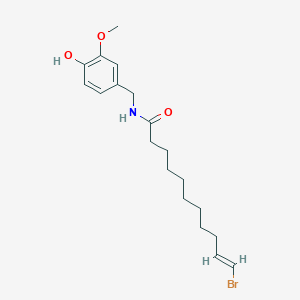

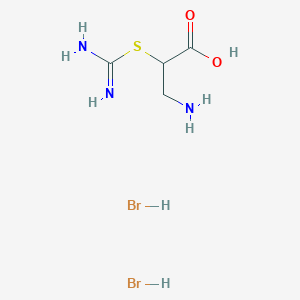
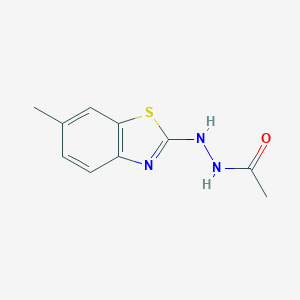
![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
